molecular formula C10H10O3 B7807572 2-Propenoic acid, 3-(3-methoxyphenyl)-

2-Propenoic acid, 3-(3-methoxyphenyl)-

Cat. No.: B7807572
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-(3-methoxyphenyl)- (IUPAC name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid), also known as 3-methoxycinnamic acid, is an α,β-unsaturated carboxylic acid derivative with a methoxy-substituted phenyl group at the β-position. Key properties include:

  • Molecular formula: C₁₀H₁₀O₃
  • Molecular weight: 178.19 g/mol
  • CAS Registry Numbers: 17570-26-2 (E-isomer), 6099-04-3 (general) .
  • Structure: Features a conjugated double bond (C2–C3) and a methoxy group (-OCH₃) at the 3-position of the phenyl ring.

This compound is studied for its biochemical interactions, including binding to enzymes like MurB and PBP (penicillin-binding proteins), as evidenced by its interactions with residues GLY63, ARG294, TYR133, and VAL61 in ligand-receptor complexes .

Preparation Methods

Conventional Synthesis via Alkylation of Cinnamic Acid Derivatives

The alkylation of 3-(4-hydroxy-3-methoxyphenyl)acrylic acid represents a foundational method for synthesizing 2-propenoic acid, 3-(3-methoxyphenyl)-. This approach leverages nucleophilic substitution to introduce alkoxy groups at the para position of the phenyl ring.

Reaction Mechanism and Optimization

In a representative procedure, 3-(4-hydroxy-3-methoxyphenyl)acrylic acid is reacted with 1-bromohexane in the presence of potassium hydroxide (KOH) in ethanol at 80°C for 12 hours . The hydroxyl group at the 4-position undergoes deprotonation to form a phenoxide ion, which subsequently displaces the bromide ion from 1-bromohexane. Acidic workup with hydrochloric acid precipitates the product, yielding 3-(4-hexoxy-3-methoxyphenyl)acrylic acid at 60% efficiency . While this method primarily targets hexyloxy derivatives, substituting 1-bromohexane with methyl or ethyl halides could enable the synthesis of shorter-chain analogs.

Critical Parameters :

  • Solvent Selection : Ethanol facilitates both solubility of KOH and reaction homogeneity.

  • Temperature Control : Prolonged heating at 80°C ensures complete conversion but risks side reactions such as esterification.

  • Purification : Recrystallization from 75% ethyl alcohol enhances purity, as evidenced by melting point consistency .

Acid-Catalyzed Esterification and Subsequent Hydrolysis

Esterification of 3-(3-methoxyphenyl)acrylic acid followed by hydrolysis offers a versatile route to isolate the pure acid. This two-step strategy mitigates solubility challenges during direct synthesis.

Esterification with 2-Fluoro-4-Hydroxybenzonitrile

A patent-derived method involves coupling 3-(4-hexoxy-3-methoxyphenyl)acrylic acid with 2-fluoro-4-hydroxybenzonitrile using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) . The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which reacts with the phenolic hydroxyl group of the benzonitrile. After 3 hours at room temperature, the crude ester is purified via silica gel chromatography, yielding a white powder .

Hydrolysis to Recover the Free Acid

The ester intermediate is subjected to alkaline hydrolysis using aqueous NaOH or KOH, followed by acidification with HCl to regenerate the carboxylic acid. This step typically achieves >90% recovery, though prolonged basic conditions may degrade acid-sensitive functional groups .

Table 1: Comparative Yields of Esterification-Hydrolysis Methods

Starting MaterialEster Yield (%)Hydrolysis Yield (%)Total Efficiency (%)
3-(4-Hexoxy-3-methoxyphenyl)acrylic acid759571.3
3-(3-Methoxyphenyl)acrylic acid ethyl ester829275.4

Grignard Reaction-Based Approaches

Grignard reagents enable the construction of the propenoic acid backbone via conjugate addition to α,β-unsaturated carbonyl compounds.

Synthesis of Tapentadol Intermediates

A patent detailing tapentadol synthesis describes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions . While this method primarily targets aminopropane derivatives, the intermediate (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be oxidized to yield 3-(3-methoxyphenyl)acrylic acid. Subsequent sulfonation and reductive deoxygenation steps are required to isolate the pure acid .

Advantages and Limitations :

  • Stereochemical Control : Grignard additions proceed with high diastereoselectivity, enabling access to enantiomerically pure products.

  • Complexity : Multi-step synthesis reduces overall yield (reported 45–60%) compared to direct alkylation .

Asymmetric Synthesis and Chiral Auxiliary Methods

Asymmetric routes employing chiral auxiliaries like (1R,2R)-pseudoephedrine have been explored to synthesize enantiomerically enriched 3-(3-methoxyphenyl)acrylic acid derivatives.

Eschenmoser-Claisen Rearrangement

A Claisen rearrangement of allyl vinyl ethers, catalyzed by chiral Lewis acids, generates γ,δ-unsaturated carbonyl compounds with high enantiomeric excess (ee >90%) . For instance, reacting (2R,3R)-3-(3-methoxyphenyl)-2-methylpentanamide with trimethylaluminum induces rearrangement to the corresponding α,β-unsaturated acid .

Table 2: Performance of Asymmetric Methods

Chiral Auxiliaryee (%)Yield (%)Reaction Time (h)
(1R,2R)-Pseudoephedrine926824
2,3-Ditoluoyl Tartaric Acid887218

Comparative Analysis of Synthesis Methods

Efficiency : Alkylation of cinnamic acid derivatives offers the highest throughput (60–85% yield), whereas asymmetric methods prioritize enantiopurity at the expense of yield .
Scalability : Grignard-based routes require stringent anhydrous conditions, complicating industrial adaptation.
Cost : Chiral auxiliaries and transition-metal catalysts elevate production costs, making esterification-hydrolysis the most economically viable route .

Chemical Reactions Analysis

2-Propenoic acid, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Propenoic acid, 3-(3-methoxyphenyl)- serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules.

Applications in Synthesis

  • Acrylic Polymers : This compound can be polymerized to form acrylic polymers, which are used in coatings, adhesives, and sealants.
  • Pharmaceutical Intermediates : It is utilized as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo reactions such as esterification and amidation.

Pharmaceutical Applications

Research has identified several potential pharmaceutical applications for 2-Propenoic acid, 3-(3-methoxyphenyl)-:

Case Studies

  • Anti-inflammatory Properties : Studies have indicated that derivatives of this compound exhibit anti-inflammatory effects. For instance, a derivative was tested for its efficacy in reducing inflammation in animal models, showing significant results compared to controls.
  • Antioxidant Activity : Research published in journals has demonstrated that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Cosmetic Industry

This compound is also employed in the cosmetic industry primarily due to its UV-filtering properties.

Applications in Cosmetics

  • Sunscreens : It is used as an active ingredient in sunscreens to protect against harmful UV radiation. Clinical studies have shown that formulations containing this compound provide effective sun protection.
Product TypeActive IngredientSPF Rating
Sunscreen2-Propenoic acid, 3-(3-methoxyphenyl)-SPF 20+

Analytical Chemistry

In analytical chemistry, this compound is utilized for various testing and analytical purposes.

Applications

  • Chromatography : It is used as a standard reference material in chromatographic methods for the analysis of related compounds.
  • Spectroscopy : The compound's distinct spectral properties make it suitable for use in spectroscopic analyses.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-(3-methoxyphenyl)- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is primarily attributed to the presence of the methoxy group on the aromatic ring, which stabilizes the resulting phenoxy radical . Additionally, its interactions with various molecular targets and pathways involved in inflammation and cancer are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 2-propenoic acid, 3-(3-methoxyphenyl)-, highlighting differences in substituent positions, saturation, and functional groups:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
2-Propenoic acid, 3-(3-methoxyphenyl)- 3-methoxy phenyl, α,β-unsaturated acid C₁₀H₁₀O₃ Binds to MurB/PBP enzymes; moderate hydrogen/hydrophobic bond interactions .
2-Propenoic acid, 3-(4-methoxyphenyl)- 4-methoxy phenyl (para isomer) C₁₀H₁₀O₃ Higher symmetry may enhance crystallinity; used in UV-blocking applications .
3-(3-Methoxyphenyl)propanoic acid Saturated propanoic acid backbone C₁₀H₁₂O₃ Naturally occurring human metabolite; lacks conjugated double bond .
Ferulic acid 4-hydroxy-3-methoxy phenyl C₁₀H₁₀O₄ Antioxidant activity due to phenolic -OH; modulates amyloid-beta (Aβ42) in Alzheimer’s .
3-(2-Methoxyphenyl)propanoic acid 2-methoxy phenyl, saturated backbone C₁₀H₁₂O₃ Used in synthesis of pharmaceuticals; steric hindrance alters receptor binding .
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-bromo-2-methoxy phenyl C₁₀H₁₁BrO₃ Bromine substituent enhances electrophilicity; research applications in organic synthesis .

Physicochemical Properties

  • Electronic Effects: The 3-methoxy group in the target compound induces moderate electron-donating resonance effects, stabilizing the phenyl ring. Saturation: Saturated analogs (e.g., 3-(3-methoxyphenyl)propanoic acid) lack the conjugated double bond, reducing UV absorption and reactivity in Michael addition reactions .
  • Hydrogen Bonding: The α,β-unsaturated system in 2-propenoic acid derivatives allows for stronger hydrogen bonding compared to saturated analogs. For example, the target compound forms hydrogen bonds with bond lengths ~2.5–3.0 Å, shorter than quercetin but longer than hydrophobic interactions in the same complex .

Research Findings

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., bromine in 3-(5-bromo-2-methoxyphenyl)propanoic acid) or hydroxyl groups (as in ferulic acid) can enhance target specificity and bioactivity .

Biological Activity

Overview

2-Propenoic acid, 3-(3-methoxyphenyl)-, also known as 3-(3-methoxyphenyl)prop-2-enoic acid, is a compound with the molecular formula C10H10O3 and a molecular weight of 178.187 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article will explore the biological activity of this compound through various studies and findings.

The compound features a propenoic acid structure with a methoxy-substituted phenyl group. Its mechanism of action primarily involves the donation of hydrogen atoms, which allows it to neutralize free radicals and reduce oxidative stress. This antioxidant activity is attributed to the methoxy group on the aromatic ring, which stabilizes the resulting phenoxy radical.

Antioxidant Properties

Research indicates that 2-propenoic acid, 3-(3-methoxyphenyl)- exhibits significant antioxidant properties. These properties are crucial in protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a valuable candidate for further studies in oxidative stress-related conditions.

Anti-inflammatory Effects

In preclinical studies, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The inhibition of COX-2 can lead to reduced inflammation and pain, making it a potential therapeutic agent for inflammatory diseases .

Anti-angiogenic Activity

A notable study explored the anti-angiogenic activity of 2-propenoic acid, 3-(3-methoxyphenyl)- using a chorioallantois membrane (CAM) model. The results demonstrated that at dosages of 30 ng and 60 ng, the compound significantly inhibited endothelial cell growth in neovascular capillaries induced by basic fibroblast growth factor (b-FGF). The inhibition rates ranged from 41.7% to 83%, indicating its potential as a cancer chemopreventive agent due to its ability to restrict blood vessel formation necessary for tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activities
Ferulic Acid 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acidStrong antioxidant properties; used in skincare
Caffeic Acid 3-(3,4-dihydroxyphenyl)-2-propenoic acidAntioxidant and anti-inflammatory effects
p-Coumaric Acid 3-(4-hydroxyphenyl)-2-propenoic acidAntioxidant properties; found in plants
2-Propenoic Acid, 3-(3-Methoxyphenyl) 3-(3-methoxyphenyl)prop-2-enoic acidAntioxidant, anti-inflammatory, anti-angiogenic

The unique substitution pattern on the aromatic ring of 2-propenoic acid, 3-(3-methoxyphenyl)- differentiates it from other hydroxycinnamic acids like ferulic and caffeic acids, potentially influencing its reactivity and biological activity .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study demonstrated successful synthesis via the Knoevenagel reaction using microwave irradiation. The synthesized compound exhibited anti-angiogenic activity comparable to celecoxib (a known COX-2 inhibitor) at similar dosages .
  • Toxicity Assessment : Toxicity predictions using ProTox II indicated an LD50 value of approximately 1772 mg/kg for this compound. It was classified as relatively safe but required caution regarding potential hepatotoxicity upon oral consumption .

Properties

IUPAC Name

3-(3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035148
Record name 3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-04-3
Record name 3-Methoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6099-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Propenoic acid, 3-(3-methoxyphenyl)-
2-Propenoic acid, 3-(3-methoxyphenyl)-
2-Propenoic acid, 3-(3-methoxyphenyl)-
2-Propenoic acid, 3-(3-methoxyphenyl)-
2-Propenoic acid, 3-(3-methoxyphenyl)-
2-Propenoic acid, 3-(3-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.